1-[6-(Methoxymethyl)pyrimidin-4-yl]-3-(3-methoxy-2,2,4-trimethylcyclobutyl)urea
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Overview
Description
1-[6-(Methoxymethyl)pyrimidin-4-yl]-3-(3-methoxy-2,2,4-trimethylcyclobutyl)urea is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a methoxymethyl group and a urea moiety attached to a cyclobutyl ring
Preparation Methods
The synthesis of 1-[6-(Methoxymethyl)pyrimidin-4-yl]-3-(3-methoxy-2,2,4-trimethylcyclobutyl)urea involves several steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2,4-diaminopyrimidine and formaldehyde, under controlled conditions.
Introduction of the methoxymethyl group: The methoxymethyl group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base, such as sodium hydride.
Cyclobutyl ring formation: The cyclobutyl ring is formed through a cyclization reaction involving suitable starting materials, such as 2,2,4-trimethyl-1,3-pentadiene, under specific conditions.
Urea formation: The final step involves the reaction of the intermediate compound with an isocyanate derivative to form the urea moiety.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[6-(Methoxymethyl)pyrimidin-4-yl]-3-(3-methoxy-2,2,4-trimethylcyclobutyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the pyrimidine ring, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(Methoxymethyl)pyrimidin-4-yl]-3-(3-methoxy-2,2,4-trimethylcyclobutyl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[6-(Methoxymethyl)pyrimidin-4-yl]-3-(3-methoxy-2,2,4-trimethylcyclobutyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[6-(Methoxymethyl)pyrimidin-4-yl]-3-(3-methoxy-2,2,4-trimethylcyclobutyl)urea can be compared with other similar compounds, such as:
Pyrimidine derivatives: Compounds like 5-fluorouracil and cytarabine, which are used as anticancer agents, share structural similarities with the pyrimidine ring.
Urea derivatives: Compounds like hydroxyurea and thiourea, which have therapeutic applications, share the urea moiety.
Cyclobutyl derivatives: Compounds like cyclobutylamine and cyclobutanol, which are used in organic synthesis, share the cyclobutyl ring.
The uniqueness of this compound lies in its combination of these structural features, which may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
1-[6-(methoxymethyl)pyrimidin-4-yl]-3-(3-methoxy-2,2,4-trimethylcyclobutyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-9-12(15(2,3)13(9)22-5)19-14(20)18-11-6-10(7-21-4)16-8-17-11/h6,8-9,12-13H,7H2,1-5H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBVKTWEDRSGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1OC)(C)C)NC(=O)NC2=NC=NC(=C2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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